Regioselectivity in Alcohol Reactions: Aromatic NCO Preference vs. Aliphatic COCl Preference
In equimolar reactions with ethanol, 4-isocyanatobenzoyl chloride (aromatic para-isomer) reacts preferentially at the NCO site to form a carbamate, whereas aliphatic ω-isocyanatoacyl chlorides preferentially react at the COCl site to form an ester [1]. This divergence is explicitly documented in a comparative study of aromatic versus aliphatic isocyanatoacyl chlorides, establishing a fundamental difference in nucleophilic attack regioselectivity based on the aromatic/aliphatic nature of the backbone [1].
| Evidence Dimension | Preferential site of nucleophilic attack with ethanol (1:1 molar ratio) |
|---|---|
| Target Compound Data | Preferential reaction at NCO site |
| Comparator Or Baseline | Aliphatic ω-isocyanatoalkanecarboxylic acid chlorides; Preferential reaction at COCl site |
| Quantified Difference | Aromatic: NCO preference | Aliphatic: COCl preference (opposite regioselectivity) |
| Conditions | Equimolar ethanol at ambient temperature |
Why This Matters
This regioselectivity inversion dictates orthogonal functionalization strategies and eliminates the need for protecting group manipulations when targeting carbamate-first versus ester-first synthetic sequences.
- [1] Iwakura Y, Uno K. The Syntheses and Some Reactions of ω-Isocyanatoalkanecarboxylic Acid Chlorides and Isocyanatobenzoyl Chlorides. Journal of Organic Chemistry. 1966;31(1):142-147. View Source
